2-(4-Bromo-3-fluorophenyl)-1,3-dioxane
Description
2-(4-Bromo-3-fluorophenyl)-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with a bromo and fluoro group at the 4- and 3-positions of the phenyl ring, respectively.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C10H10BrFO2/c11-8-3-2-7(6-9(8)12)10-13-4-1-5-14-10/h2-3,6,10H,1,4-5H2 |
InChI Key |
JGKJWBWPTVSYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The electronic and steric effects of substituents on the phenyl ring significantly influence the properties of 1,3-dioxane derivatives. Key analogues include:
Ring System Comparisons: 1,3-Dioxane vs. 1,3-Oxathiane vs. 1,3-Dithiane
Comparisons with sulfur-containing heterocycles reveal distinct conformational and reactivity trends:
Key Insight : The 1,3-dioxane ring in the target compound is expected to exhibit greater conformational rigidity and reduced hydrogen scrambling compared to sulfur-containing analogues, as seen in related studies .
Halogenated Derivatives: Bromo vs. Fluoro Effects
Halogen positioning impacts reactivity and intermolecular interactions:
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